N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide
Overview
Description
N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide is a chemical compound with the molecular formula C11H16N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and an acetamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide typically involves the reaction of 3-amino-4-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide include:
- N-Methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-oxo-3-phenoxypropyl)amino]-1H-pyrazole-1-acetamide
- N,N-Dimethyl-2-(4-methylphenoxy)ethylamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-amino-4-methylphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-4-10(7-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHILUFTWSEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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